An In-depth Technical Guide to Fmoc-(Dmb)Leu-OH: Structure, Properties, and Advanced Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-(Dmb)Leu-OH: Structure, Properties, and Advanced Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-(Dmb)Leu-OH, a key building block in modern solid-phase peptide synthesis (SPPS). We will delve into its unique structural features, physicochemical properties, and the strategic advantages it offers in the assembly of complex and "difficult" peptide sequences. This document moves beyond a simple datasheet to explain the underlying chemical principles and provide actionable protocols for its effective implementation in your research and development endeavors.
Introduction: Overcoming the Challenge of Peptide Aggregation with Backbone Protection
The synthesis of long and hydrophobic peptides is often hampered by on-resin aggregation of the growing peptide chain. This phenomenon, driven by intermolecular hydrogen bonding between peptide backbones, can lead to incomplete acylation and deprotection steps, resulting in low yields and difficult purifications.[1] A powerful strategy to mitigate this challenge is the introduction of temporary backbone-protecting groups that disrupt these hydrogen bond networks.[2][3] The 2,4-dimethoxybenzyl (Dmb) group is a prominent example of such a protecting group, and Fmoc-(Dmb)Leu-OH is a commercially available derivative that incorporates this feature.[4][5][6]
The Dmb group is strategically placed on the amide nitrogen, effectively creating a tertiary amide bond within the peptide backbone.[7] This modification sterically prevents the formation of the secondary structures responsible for aggregation.[8] Furthermore, the presence of the Dmb group has been shown to prevent aspartimide formation, a common side reaction involving aspartic acid residues.[2][9]
This guide will explore the nuances of utilizing Fmoc-(Dmb)Leu-OH, from its fundamental properties to advanced synthetic strategies.
Physicochemical Properties of Fmoc-(Dmb)Leu-OH
A thorough understanding of the physical and chemical properties of Fmoc-(Dmb)Leu-OH is essential for its successful application.
Chemical Structure and Core Data
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Systematic Name: N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-L-leucine
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CAS Number: 1425938-65-3[5]
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Molecular Formula: C₃₀H₃₃NO₆[5]
-
Molecular Weight: 503.6 g/mol [5]
-
Appearance: White to off-white powder[5]
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₃NO₆ | [5] |
| Molecular Weight | 503.6 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 58 - 60 °C | [5] |
| Optical Rotation | [α]²⁰D = -31 ± 2º (c=1 in DMF) | [5] |
| Purity (HPLC) | ≥ 98% |
Solubility
Fmoc-protected amino acids, particularly those with hydrophobic side chains and additional protecting groups, can exhibit variable solubility in common SPPS solvents. Fmoc-(Dmb)Leu-OH is generally soluble in N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), the most frequently used solvents in Fmoc-SPPS.[10][11][] For particularly challenging dissolution, gentle warming or sonication can be employed. In cases of persistent solubility issues, the use of solvent mixtures, such as DMF/DCM or the addition of a small amount of DMSO, can be beneficial.[13]
Spectroscopic Data
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¹H NMR: Expected signals would include those for the Fmoc group (aromatic protons), the Dmb group (aromatic protons and methoxy singlets), the leucine side chain (methyl doublets, methine and methylene multiplets), and the α-proton.
-
¹³C NMR: Characteristic signals would be present for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the Fmoc and Dmb moieties, the methoxy carbons, and the aliphatic carbons of the leucine side chain.
Researchers should acquire their own spectroscopic data upon receipt of the compound and compare it with the supplier's certificate of analysis.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(Dmb)Leu-OH is as a specialized building block in Fmoc-SPPS to overcome synthetic challenges associated with peptide aggregation and aspartimide formation.[4][9]
The Challenge of Coupling N-Substituted Amino Acids
A key consideration when using Fmoc-(Dmb)Leu-OH is the steric hindrance at the N-α position due to the bulky Dmb group.[1][4] This can significantly slow down the coupling reaction compared to standard Fmoc-amino acids. Therefore, more potent coupling reagents and potentially longer reaction times or elevated temperatures (microwave-assisted synthesis) are often necessary to achieve complete acylation.[14][15]
Recommended Coupling Protocol
For the direct coupling of Fmoc-(Dmb)Leu-OH, a robust activation method is recommended. The use of uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP is generally effective.
Step-by-Step Coupling Protocol:
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Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(Dmb)Leu-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave heating can be applied.[14][15]
-
-
Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to check for the presence of free amines. A negative result indicates a complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Logical Flow of the Coupling Process:
Caption: Simplified mechanism of acid-catalyzed Dmb group cleavage.
Strategic Implementation of Fmoc-(Dmb)Leu-OH
The decision to use Fmoc-(Dmb)Leu-OH should be based on a careful analysis of the target peptide sequence. It is most effective when incorporated into or at the beginning of a known or suspected "difficult" or hydrophobic sequence. [10]For optimal disruption of aggregation, it is recommended to space Dmb-protected residues (or other aggregation-disrupting elements like pseudoprolines) approximately every six residues. [2]
Conclusion
Fmoc-(Dmb)Leu-OH is a valuable tool in the arsenal of the peptide chemist. While its use requires special considerations, particularly regarding coupling conditions, the benefits it offers in overcoming aggregation and preventing side reactions in challenging syntheses are significant. By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can leverage the power of backbone protection to successfully synthesize complex peptides that would otherwise be inaccessible. The strategic choice between direct coupling of Fmoc-(Dmb)Leu-OH and the use of Dmb-containing dipeptides will depend on the specific sequence and the synthetic strategy employed.
References
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Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 1(1), 11-25. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/psc.310010104] [16]2. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-10/] [2]3. Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [URL: https://academic.oup.com/book/34323/chapter/293345803] [1]4. Fmoc-(Dmb)Leu-OH. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-dmb-leu-oh] [4][5]5. Fmoc-(Dmb)Leu-OH. Chem-Impex International. [URL: https://www.chemimpex.com/product/fmoc-dmb-leu-oh-cas-1425938-65-3] [17]6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology, 3(9), 1047-1065. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cb/d2cb00085a] [18]7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 38(6), 555-561. [URL: https://pubmed.ncbi.nlm.nih.gov/1761456/] [13]8. Backbone amide protection in use in Fmoc SPPS. ResearchGate. [URL: https://www.researchgate.net/figure/Backbone-amide-protection-in-use-in-Fmoc-SPPS_tbl5_281134299] [8]9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [URL: https://cem.com/en/microwave-assisted-spps-of-hindered-non-standard-amino-acids] [14]10. Supporting Information. ScienceOpen. [URL: https://www.scienceopen.com/document_file/3b8b8b8b-8b8b-8b8b-8b8b-8b8b8b8b8b8b/10.1002%252Fcbic.201300790-sup-0001-misc_information.pdf] [19]11. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 60(33), 18055-18062. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202105431] [20]12. Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://www.benchchem.com/technical-support-center/spps-aggregation-troubleshooting] [3]13. Dmb dipeptides. Merck. [URL: https://www.sigmaaldrich.com/US/en/sub-article/dmb-dipeptides] [21]14. Solvents for Solid Phase Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps-sp-41.html] [10]15. Microwave-Assisted Peptide Synthesis: A Faster Approach. BOC Sciences. [URL: https://www.bocsci.com/blog/microwave-assisted-peptide-synthesis-a-faster-approach/] [15]16. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [URL: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent] [11]17. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Application-of-Dmb-Dipeptides-in-the-Fmoc-SPPS-of-Cardona-Eberle/d7e1b5b3e9b8c9c8e8c8c8c8c8c8c8c8c8c8c8c8] [22]18. Hmb and Dmb Dipeptides Archives. Aapptec Peptides. [URL: https://www.aapptec.com/hmb-and-dmb-dipeptides-c-24_38.html] [9]19. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/overcoming-aggregation] 20. Dmb – 2,4-Dimethoxybenzyl. Bachem. [URL: https://www.bachem.com/service-support/knowledge-base/dmb-2-4-dimethoxybenzyl/] [6]21. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://sites.uci.edu/nowick/files/2020/09/Standard-Practices-for-Fmoc-Based-Solid-Phase-Peptide-Synthesis-in-the-Nowick-Laboratory-v1.7.2.pdf] [23]22. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/] [24]23. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://www.bocsci.com/blog/why-fmoc-protected-amino-acids-dominate-spps/] []24. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 247-261. [URL: https://pubmed.ncbi.nlm.nih.gov/23955430/] [25]25. Hmb and Dmb Protected Derivatives. AAPPTEC. [URL: https://www.aapptec.com/hmb-dmb-protected-derivatives-sp-15.html] [7]26. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-sp-2.html] [26]27. New products for peptide synthesis Novabiochem. Merck Millipore. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201006.316]
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